molecular formula C10H21NO2S B15232332 N-(3,3-Diethoxypropyl)thietan-3-amine

N-(3,3-Diethoxypropyl)thietan-3-amine

Cat. No.: B15232332
M. Wt: 219.35 g/mol
InChI Key: RGYFPQYCYFDBOV-UHFFFAOYSA-N
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Description

N-(3,3-Diethoxypropyl)thietan-3-amine is a synthetic organic compound of interest in chemical and pharmaceutical research. Its molecular structure incorporates two key functional groups: a thietane ring, a four-membered saturated heterocycle containing a sulfur atom , and a 3,3-diethoxypropyl side chain. The thietane ring is a scaffold found in various biologically active compounds and serves as a versatile intermediate in organic synthesis . Thietane derivatives have been investigated for a range of pharmacological activities, including as potential antidepressants and antihypertensive agents . The 3,3-diethoxypropyl moiety is characteristic of an acetal-protected aldehyde. Under mild acidic conditions, this group can be hydrolyzed to generate an aldehyde, which is a highly versatile functional group for further chemical transformations . This makes the compound a potential bifunctional building block; the amine group can participate in reductive amination or other coupling reactions , while the acetal can be unmasked to provide an aldehyde for subsequent nucleophilic addition or condensation reactions. The primary research value of this compound lies in its use as a synthetic intermediate for the development of more complex molecules, particularly in medicinal chemistry for the creation of novel sulfur-containing heterocycles and in materials science. Researchers can utilize this compound to explore structure-activity relationships or to synthesize constrained analogs of larger molecules. This product is intended For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

N-(3,3-diethoxypropyl)thietan-3-amine

InChI

InChI=1S/C10H21NO2S/c1-3-12-10(13-4-2)5-6-11-9-7-14-8-9/h9-11H,3-8H2,1-2H3

InChI Key

RGYFPQYCYFDBOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCNC1CSC1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Diethoxypropyl)thietan-3-amine typically involves the reaction of 3,3-diethoxypropylamine with a thietane precursor. One common method is the nucleophilic substitution reaction where the amine group reacts with a halogenated thietane compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3,3-Diethoxypropyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thioethers.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) are used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

N-(3,3-Diethoxypropyl)thietan-3-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving sulfur-containing compounds and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,3-Diethoxypropyl)thietan-3-amine involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form bonds with metal ions, making it useful in catalysis and coordination chemistry. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Key Structural Features :

  • Thietane ring : A strained four-membered ring with sulfur, influencing reactivity.
  • Diethoxypropyl chain : Enhances solubility and modulates electronic effects.
  • Molecular formula: Presumed to be C₁₀H₂₁NO₂S (calculated molecular weight: ~219.34 g/mol).

Comparison with Structurally Similar Compounds

Structural Analogues: Ring Size and Substituent Variations

The following compounds share structural similarities with N-(3,3-Diethoxypropyl)thietan-3-amine, differing primarily in ring size, substituents, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Structure Key Substituents Applications/Reactivity
N-(3-Methoxypropyl)tetrahydro-2H-thiopyran-3-amine C₉H₁₉NOS 189.32 6-membered (thiopyran) 3-methoxypropyl Intermediate in organic synthesis
N-(3-Ethoxypropyl)tetrahydro-2H-thiopyran-3-amine C₁₀H₂₁NOS 203.34 6-membered (thiopyran) 3-ethoxypropyl Pharmaceutical intermediates
N-(3-Ethoxypropyl)thiolan-3-amine C₈H₁₇NOS 175.29 5-membered (thiolane/tetrahydrothiophene) 3-ethoxypropyl Unspecified (structural studies)
N-(1,1-Dioxidotetrahydrothien-3-yl)-N-(3-methoxypropyl)amine hydrochloride C₈H₁₈ClNO₃S 243.75 5-membered (sulfone-modified thiolane) 3-methoxypropyl, sulfone group Potential biological applications

Key Observations :

Sulfone-modified thiolane derivatives (e.g., ) introduce electron-withdrawing effects, altering solubility and stability.

Substituent Effects :

  • Ethoxy vs. Methoxy : Ethoxy groups (as in ) confer greater steric bulk and lipophilicity compared to methoxy (), influencing solubility and intermolecular interactions.
  • Diethoxypropyl Chain : Unique to the target compound, this group may enhance hydrogen-bonding capacity and steric hindrance, impacting synthetic utility (e.g., in urea derivatives ).

Physicochemical Properties and Reactivity

While direct data for this compound are sparse, inferences can be drawn from analogs:

  • Solubility : Ethoxy groups likely improve solubility in polar organic solvents compared to purely aliphatic amines.
  • Reactivity : The strained thietane ring may undergo nucleophilic ring-opening reactions, similar to other small sulfur heterocycles.

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